molecular formula C12H7Cl3O4 B2814422 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid CAS No. 438220-90-7

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

Cat. No.: B2814422
CAS No.: 438220-90-7
M. Wt: 321.53
InChI Key: OBTFZXPZLLHJPJ-UHFFFAOYSA-N
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Description

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H7Cl3O4 It is known for its unique structure, which combines a furoic acid moiety with a trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid typically involves the reaction of 2,4,6-trichlorophenol with a furoic acid derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with a furoic acid chloride. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The trichlorophenoxy group can be reduced under specific conditions to yield less chlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichlorophenoxy group can mimic natural ligands, leading to the modulation of biological pathways. The compound’s effects are mediated through its binding to specific sites, altering the activity of target proteins and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound with similar herbicidal properties.

    Fenoprop: Another phenoxy herbicide with a similar structure but different functional groups.

Uniqueness

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is unique due to its combination of a furoic acid moiety with a trichlorophenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O4/c13-6-3-8(14)11(9(15)4-6)18-5-7-1-2-10(19-7)12(16)17/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTFZXPZLLHJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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